甲基 (S)-(-)-2-异氰酸酯

描述

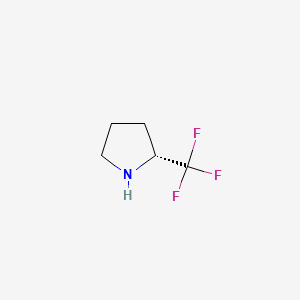

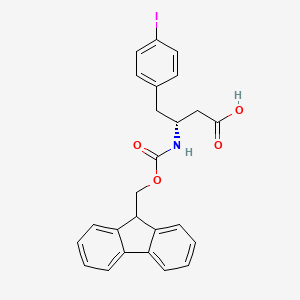

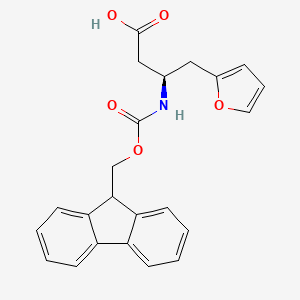

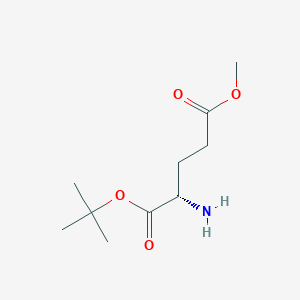

Methyl (S)-(-)-2-Isocyanatopropionate is a compound that can be associated with the family of isocyanates, which are known for their reactivity and potential to form various derivatives through reactions with nucleophiles. The compound's relevance is highlighted by its role in the synthesis of polymers and its potential involvement in biological processes, such as the conjugation with glutathione, which may have implications for systemic toxicities in organisms exposed to isocyanates .

Synthesis Analysis

The synthesis of related isocyanate compounds involves multiple steps, starting from basic amino acids. For instance, methyl α-([13C,15N]isocyano)propionate is synthesized from [15N]alanine, which is first esterified, then formylated, and finally dehydrated to yield the isocyanide. This process demonstrates the complexity and precision required in synthesizing labeled isocyanate compounds for further study, such as NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of isocyanate compounds is characterized by the presence of the isocyanate group (-N=C=O), which is highly reactive. This reactivity is crucial for the compound's ability to participate in various chemical reactions. The structure of methyl isocyanate derivatives can be elucidated using advanced techniques like tandem mass spectrometry, as demonstrated by the characterization of S-(N-methylcarbamoyl)glutathione .

Chemical Reactions Analysis

Isocyanates are known to react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. The study of S-(N-methylcarbamoyl)glutathione shows that it can donate an N-methylcarbamoyl moiety to cysteine, forming S-(N-methylcarbamoyl)cysteine. This indicates that methyl isocyanate can be transported in vivo as a glutathione conjugate, potentially releasing the isocyanate to react with other nucleophilic sites within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate compounds are influenced by their molecular structure. The presence of the isocyanate group contributes to their reactivity, which can be studied through spectroscopic methods such as NMR and IR. For example, the synthesis of methyl α-([13C,15N]isocyano)propionate and its subsequent polymerization with nickel chloride provides valuable data on the compound's behavior and properties, which are essential for understanding its reactivity and potential applications .

科学研究应用

了解生化机制

瞬时受体电位锚蛋白 1 (TRPA1) 和异氰酸酯:Bessac 等人 (2009) 的研究阐明了有毒工业异氰酸酯(包括眼睛、皮肤和气道刺激)的伤害作用背后的生化机制。该研究确定了感觉神经元中的离子通道 TRPA1 是异氰酸酯的目标,表明 TRPA1 拮抗剂可以减轻这些不良影响 B. Bessac, M. Sivula, Christian A. Hehn, A. Caceres, J. Escalera, S. Jordt, 2009。

环境和天体化学见解

星际甲基异氰酸酯:Ligterink 等人 (2017) 通过在低质量原恒星 IRAS 16293−2422 中检测到甲基异氰酸酯 (CH3NCO),扩展了我们对甲基异氰酸酯的理解,突出了其作为星际环境中形成较大有机化合物的前体的作用。这一发现表明了一种固态形成途径,为导致太空中有机分子复杂性的化学过程提供了新的视角 N. Ligterink, A. Coutens, V. Kofman, H. Muller, R. Garrod, H. Calcutt, S. Wampfler, J. Jørgensen, H. Linnartz, E. Dishoeck, 2017。

健康和安全研究

异氰酸酯和人类健康:Mishra 等人 (2008) 对甲基异氰酸酯对培养人淋巴细胞的免疫毒性作用进行了一项研究。该研究揭示了剂量和时间依赖性的 DNA 损伤、细胞凋亡、氧化应激和炎症反应,提供了异氰酸酯诱导的健康效应在基因组水平上的分子机制的见解 P. Mishra, H. Panwar, A. Bhargava, V. Gorantla, Subodh Kumar Jain, Smita Banerjee, K. K. Maudar, 2008。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl (2S)-2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427082 | |

| Record name | Methyl N-(oxomethylidene)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30293-82-4 | |

| Record name | Methyl N-(oxomethylidene)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-2-Isocyanatopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)